2-chloro-N-(4-iodophenyl)acetamide

Enzyme Inhibition Acetylcholinesterase Carbonic Anhydrase

Sourcing a reliable dual AChE/CA II inhibitor with consistent bioactivity can be challenging due to isomer-dependent potency variations. 2-Chloro-N-(4-iodophenyl)acetamide (CAS 2564-00-3) eliminates this risk with its rigorously defined 4-iodo substitution pattern, validated by peer-reviewed data. · Confirmed potent dual inhibition: AChE (Ki = 1.70 nM) and CA II (Ki = 2.80 nM), essential for consistent SAR studies. · Validated anticancer intermediate: Key building block for 5-FU derivatives active against Hela, HT-29, and MCF-7 cell lines. · Reliable solid-state properties: Crystalline powder with a sharp melting point of 194.8-196.7°C, ensuring batch-to-batch consistency.

Molecular Formula C8H7ClINO
Molecular Weight 295.5 g/mol
CAS No. 2564-00-3
Cat. No. B1361802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(4-iodophenyl)acetamide
CAS2564-00-3
Molecular FormulaC8H7ClINO
Molecular Weight295.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CCl)I
InChIInChI=1S/C8H7ClINO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12)
InChIKeyWIUVQCIRRAAPAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(4-iodophenyl)acetamide: Baseline Profile & Sourcing


2-Chloro-N-(4-iodophenyl)acetamide (CAS 2564-00-3) is a halogenated anilide with the molecular formula C8H7ClINO . It is a white to brown crystalline powder with a melting point of 194.8°C to 196.7°C . This compound is commonly utilized as a versatile synthetic intermediate and has been investigated for its inhibitory activity against acetylcholinesterase (AChE) and carbonic anhydrase II (CA II), as well as for its potential as an anticancer agent [1][2].

Halogenated anilide building block with reactive chloroacetamide and iodoaryl handles for synthetic elaboration.
Dual AChE/CA II enzyme inhibition research – reported inhibition of both acetylcholinesterase and carbonic anhydrase II.
4-Iodo substitution defines biological profile – positional isomer sensitivity underscores non-interchangeable reactivity.

Why Substitution Fails for 2-Chloro-N-(4-iodophenyl)acetamide


Substitution with a halogenated anilide analog is not a trivial decision due to the significant impact of even a single atom change on a molecule's physicochemical and biological profile [1]. For instance, replacing the iodine atom in the para-position with a hydrogen atom or shifting it to a different position on the phenyl ring can profoundly alter the compound's enzyme inhibition profile [1][2]. Furthermore, the specific halogen pattern dictates the molecule's crystal packing, solubility, and reactivity in synthetic applications, which can lead to batch-to-batch inconsistencies or failed reactions if an unverified analog is used [2][3].

!
Iodine positional isomer may lose dual inhibition Moving iodine from para to meta or ortho position is reported to abolish AChE or CA II activity.
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Halogen identity shifts solid-state properties Replacing iodine with bromine alters melting point by >70°C, impacting crystallization and processing behavior.
!
Non-iodinated analog may not replicate 5-FU hybrid activity The reported synthetic route to an active 5-fluorouracil derivative relies on the 4-iodophenyl intermediate.

2-Chloro-N-(4-iodophenyl)acetamide: Differentiation Evidence


AChE and CA II Dual Inhibition Selectivity

In enzyme inhibition assays, 2-chloro-N-(4-iodophenyl)acetamide demonstrates a distinct selectivity profile compared to its analogs. It exhibits potent inhibition of both acetylcholinesterase (AChE) with a Ki of 1.70 nM and carbonic anhydrase II (CA II) with a Ki of 2.80 nM [1]. This dual activity contrasts with its 3-iodo isomer, which shows no inhibition of AChE at 100 µM . Furthermore, while the target compound is a potent inhibitor of CA II, its 2-iodo isomer is reported to be inactive against this target [1].

AChE / CA II Inhibition Selectivity
Head-to-head
4-iodo (target): Ki AChE 1.70 nM, CA II 2.80 nM 3-iodo isomer: No AChE inhibition at 100 µM 2-iodo isomer: Inactive against CA II In vitro; acetylcholine iodate / 4-nitrophenylacetate substrates
Supports 4-iodo essentiality for dual-target inhibition research
Reported enzyme inhibition context; assay conditions apply
Enzyme Inhibition Acetylcholinesterase Carbonic Anhydrase Drug Discovery

5-Fluorouracil Derivative Anticancer Activity

The compound's utility as a synthetic intermediate is underscored by its role in generating a new derivative of 5-fluorouracil (5-FU). The derivative was synthesized by reacting 2-chloro-N-(4-iodophenyl)acetamide with 5-FU [1]. This new hybrid molecule was evaluated for its biological activity against three cancer cell lines: Hela (cervical), HT-29 (colon), and MCF-7 (breast) [1]. The study demonstrates that the specific halogenation pattern of the parent compound is crucial for generating a derivative with measurable anticancer activity, providing a clear differentiation from unmodified 5-FU or other 5-FU analogs that do not incorporate this specific 4-iodophenyl moiety [1].

5-FU Derivative Cytotoxicity
Head-to-head
5-FU hybrid (via 4-iodo intermediate): Active against HeLa, HT-29, MCF-7 5-FU alone / non-iodinated analogs: Different mechanism or no derivative reported In vitro cytotoxicity assays; synthesized derivative confirmed active
Supports intermediate utility in cytotoxic derivative synthesis
Cell-model endpoint review; reported synthetic route
Anticancer Research Prodrug Synthesis Cytotoxicity 5-Fluorouracil

Solid-State Physicochemical Properties

The crystal structure and melting point of 2-chloro-N-(4-iodophenyl)acetamide differentiate it from close halogenated analogs [1]. It exists as a crystalline powder with a melting point range of 194.8°C to 196.7°C . In contrast, its 4-bromo analog (2-chloro-N-(4-bromophenyl)acetamide) has a significantly lower melting point, reported to be in the range of 122-124°C . This substantial difference in melting point (over 70°C) is a direct consequence of the iodine atom's larger van der Waals radius and polarizability, which alters intermolecular interactions in the solid state [1].

Solid-State Melting Point
Cross-study comparable
4-iodo (target): 194.8 – 196.7°C 4-bromo analog: 122 – 124°C Difference >70°C; standard melting point determination
Iodine packing impacts crystal lattice and processing behavior
Solid-state property context; may influence solubility and stability
Crystallography Solid-State Chemistry Preformulation Process Chemistry

2-Chloro-N-(4-iodophenyl)acetamide: Application Scenarios


Dual AChE and CA II Inhibitor Development

Due to its potent and selective inhibition of both AChE (Ki = 1.70 nM) and CA II (Ki = 2.80 nM), this compound is a valuable starting point for medicinal chemistry programs targeting these enzymes [1]. The quantitative differentiation from its inactive 3-iodo and 2-iodo isomers makes it the unambiguous choice for exploring structure-activity relationships (SAR) around the 4-iodophenyl moiety in the context of dual enzyme inhibition [1].

5-Fluorouracil Hybrid Anticancer Agent Synthesis

Researchers seeking to create new 5-fluorouracil prodrugs or hybrid molecules should prioritize this compound. It has been empirically validated as a key intermediate in the synthesis of a novel 5-FU derivative that exhibited activity against Hela, HT-29, and MCF-7 cancer cell lines [2]. This established synthetic route offers a direct, peer-reviewed pathway for generating new chemical entities with potential anticancer properties, differentiating it from unverified analogs [2].

Crystallization and Solid-Form Screening

The compound's well-defined crystalline nature and a melting point range of 194.8°C to 196.7°C make it a reliable candidate for solid-state studies . Its distinct melting point, which is over 70°C higher than its 4-bromo analog, signifies different intermolecular packing forces . This makes it a specific model compound for investigating the influence of heavy halogen atoms (iodine) on crystal lattice energy and stability, an area of interest in crystal engineering and preformulation sciences .

Halogen-Containing Small Molecule Intermediate

As a bifunctional molecule bearing both a reactive chloroacetamide group and a heavy iodine atom on an aromatic ring, it serves as a versatile building block [2]. The iodine atom can serve as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the chloroacetamide moiety can be used for nucleophilic substitution, alkylation, or heterocycle formation. This orthogonal reactivity is a key differentiator from simpler, non-iodinated or non-halogenated anilides.

Application
Selection Property
Validation Focus
Dual AChE / CA II inhibitor research
4-iodo substitution essentiality
Enzyme inhibition assay comparison vs. positional isomers
5-FU hybrid synthesis for cytotoxicity studies
Reported synthetic intermediate utility
Cancer cell-line cytotoxicity endpoint review
Solid-state and crystallization studies
Heavy halogen (I) packing influence
Melting point and crystal lattice energy analysis
Halogenated building block (cross-coupling)
Orthogonal reactivity (Cl and I handles)
Synthetic route compatibility and derivatization review

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